molecular formula C16H23NO3 B5294234 N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide

N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide

Cat. No.: B5294234
M. Wt: 277.36 g/mol
InChI Key: LWCHMJSEIPNFPZ-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide is an organic compound with the molecular formula C16H23NO3 It is characterized by the presence of a cyclopentanecarboxamide group attached to a 3,4-dimethoxyphenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with cyclopentanecarboxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Products include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: The major product is N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentylamine.

    Substitution: Substituted derivatives of the original compound, depending on the nucleophile used.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to changes in cellular signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide
  • N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide
  • N-[1-(3,4-dimethoxyphenyl)ethyl]cycloheptanecarboxamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentanecarboxamide group, combined with the 3,4-dimethoxyphenyl ethyl moiety, allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-11(17-16(18)12-6-4-5-7-12)13-8-9-14(19-2)15(10-13)20-3/h8-12H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCHMJSEIPNFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199796
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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